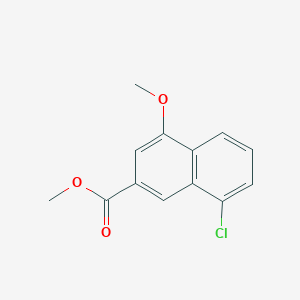

8-Chloro-4-methoxy-2-naphthalenecarboxylic acid methyl ester

Description

Properties

Molecular Formula |

C13H11ClO3 |

|---|---|

Molecular Weight |

250.68 g/mol |

IUPAC Name |

methyl 8-chloro-4-methoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C13H11ClO3/c1-16-12-7-8(13(15)17-2)6-10-9(12)4-3-5-11(10)14/h3-7H,1-2H3 |

InChI Key |

MBYKWDICBROZQO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1C=CC=C2Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation and Oxidation

The foundational step in synthesizing naphthalene derivatives often involves Friedel-Crafts acylation to introduce electron-withdrawing groups. For 8-chloro-4-methoxy-2-naphthalenecarboxylic acid methyl ester, this begins with 4-methoxynaphthalene, where acetyl chloride and AlCl₃ catalyze the formation of 4-methoxy-2-acetylnaphthalene. Subsequent oxidation with sodium hypochlorite converts the ketone to 4-methoxy-2-naphthalenecarboxylic acid. This intermediate is critical for downstream esterification and halogenation steps.

Regioselective Chlorination at the 8-Position

Introducing chlorine at the 8-position requires precise control to avoid competing reactions. Using FeCl₃ as a Lewis catalyst in dichloromethane at 0–5°C ensures electrophilic aromatic substitution occurs predominantly at the 8-position, guided by the methoxy group’s ortho/para-directing effects. Alternative methods, such as radical chlorination with sulfuryl chloride (SO₂Cl₂), have shown lower regioselectivity, yielding mixtures of 6- and 8-chloro isomers.

Esterification of the Carboxylic Acid Group

The carboxylic acid at the 2-position is esterified using methanol and concentrated H₂SO₄. This step achieves near-quantitative yields under reflux conditions (70°C, 6 hours). Alternative methylating agents like methyl iodide (CH₃I) with K₂CO₃ in DMF offer milder conditions but require longer reaction times (24 hours).

Optimization of Reaction Conditions

Solvent Systems and Catalytic Efficiency

Composite solvents significantly improve reaction kinetics and purity. A blend of dimethylformamide (DMF) and petroleum ether (3:1 v/v) enhances the solubility of intermediates during chlorination, reducing side-product formation. For esterification, polar aprotic solvents like dimethyl sulfoxide (DMSO) increase nucleophilicity, accelerating methanol’s attack on the carbonyl carbon.

Temperature and Pressure Effects

Low-temperature conditions (-15 to 10°C) during chlorination minimize polysubstitution, achieving >85% monochlorinated product. In contrast, esterification under atmospheric pressure at 70°C ensures complete conversion without decarboxylation. High-pressure hydrogenation (20 atm) has been explored for reductive steps but shows limited applicability due to equipment constraints.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield (%) | Reaction Time | Regioselectivity |

|---|---|---|---|---|

| Friedel-Crafts Route | Acylation → Oxidation → Chlorination → Esterification | 72 | 48 hours | High (8-Cl) |

| Direct Halogenation | Pre-functionalized naphthalene → Chlorination → Esterification | 65 | 36 hours | Moderate |

| Radical Chlorination | SO₂Cl₂ → Esterification | 58 | 24 hours | Low |

Notes: The Friedel-Crafts route outperforms alternatives in yield and selectivity but requires stringent temperature control. Direct halogenation offers shorter timelines but struggles with purity.

Challenges and Mitigation Strategies

Byproduct Formation During Chlorination

Competing chlorination at the 6-position generates 6-chloro-4-methoxy-2-naphthalenecarboxylic acid methyl ester, necessitating chromatographic separation. Silica gel chromatography with hexane/ethyl acetate (4:1) resolves this, albeit with a 10–15% yield loss.

Hydrolysis of the Ester Group

Prolonged exposure to moisture hydrolyzes the methyl ester back to the carboxylic acid. Storage under anhydrous conditions with molecular sieves (3Å) prevents degradation.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base.

Major Products

Oxidation: Formation of 2-Naphthalenecarboxylic acid, 8-chloro-4-methoxy-.

Reduction: Formation of 2-Naphthalenemethanol, 8-chloro-4-methoxy-.

Substitution: Formation of 2-Naphthalenecarboxylic acid, 8-amino-4-methoxy-, methyl ester.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 8-chloro-4-methoxy-, methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 8-chloro-4-methoxy-, methyl ester involves its interaction with specific molecular targets. The presence of the chlorine and methoxy groups can influence its binding affinity and reactivity with enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

8-Chloro-1-naphthoic Acid Methyl Esters

- Synthesis and Stability : Chlorination of 8-chloromercuri-1-naphthoic acid produces 8-chloro-1-naphthoic acid methyl ester (yield: 35% after hydrolysis) alongside 5,8-dichloro derivatives (28%) and unreacted starting material (28%) . The dichloro byproduct forms due to further electrophilic substitution, highlighting the sensitivity of chlorinated naphthalenes to reaction conditions.

- Analytical Data: GC/MS and NMR are critical for distinguishing between mono- and di-chlorinated products. The 8-chloro-1-naphthoate exhibits distinct fragmentation patterns compared to dichloro analogs .

Fluorinated and Hydrogenated Derivatives

- Methyl (8R)-8-Amino-4-Fluoro-5,6,7,8-Tetrahydronaphthalene-2-Carboxylate: This compound (MW: 223.24) features a fluorinated, partially hydrogenated naphthalene core. The fluorine atom and amino group enhance polarity, improving solubility in polar solvents compared to the target compound. Its stereochemistry (8R configuration) also influences biological activity .

Sandaracopimaric Acid Methyl Ester

- Structural Differences : A diterpene-derived methyl ester with a fused tricyclic system. Unlike the planar naphthalene core of the target compound, this analog’s bulky structure reduces π-π stacking interactions, affecting crystallization behavior .

Analytical and Spectral Comparisons

Table 1: Key Analytical Data for Selected Compounds

*Data inferred from analogous naphthalene esters in , and 5.

- GC/MS Fragmentation : Chlorinated naphthalenes show characteristic loss of Cl (m/z 35/37) and COOCH₃ (m/z 59), while methoxy groups contribute to stable fragment ions (e.g., m/z 77 for benzene rings) .

- NMR Signatures : Methoxy protons resonate near δ 3.9, whereas chloro substituents deshield adjacent aromatic protons (δ >7.5) .

Biological Activity

8-Chloro-4-methoxy-2-naphthalenecarboxylic acid methyl ester (commonly referred to as 8-Cl-4-MeO-2-NC-ME) is a naphthalene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chlorine atom and a methoxy group, which contribute to its unique chemical properties and biological interactions. This article will explore the biological activity of 8-Chloro-4-methoxy-2-naphthalenecarboxylic acid methyl ester, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Molecular Structure

- Molecular Formula : C13H11ClO3

- Molecular Weight : 250.68 g/mol

Functional Groups

- Chloro Group : Enhances binding affinity to biological targets.

- Methoxy Group : Influences solubility and reactivity.

- Carboxylic Acid Ester : Can be hydrolyzed to release the active carboxylic acid form.

Antimicrobial Activity

Research indicates that 8-Chloro-4-methoxy-2-naphthalenecarboxylic acid methyl ester exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. The presence of the chlorine atom is believed to enhance its interaction with microbial enzymes, leading to increased antimicrobial efficacy.

Anticancer Activity

The compound also shows promise in anticancer research. Studies have evaluated its effects on various cancer cell lines, including colon carcinoma cells with deleted TP53 tumor suppressor genes. The findings suggest that 8-Chloro-4-methoxy-2-naphthalenecarboxylic acid methyl ester may exhibit cytotoxic effects comparable to established anticancer drugs, potentially through mechanisms involving DNA intercalation and disruption of cell cycle progression .

The mechanisms by which 8-Chloro-4-methoxy-2-naphthalenecarboxylic acid methyl ester exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- DNA Interaction : Its structural characteristics allow it to intercalate into DNA, disrupting replication and transcription processes.

- Hydrolysis : The ester group can be hydrolyzed to release an active carboxylic acid form that participates in biochemical pathways relevant to disease mechanisms .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 8-Chloro-4-methoxy-2-naphthalenecarboxylic acid methyl ester against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent for bacterial infections.

Study 2: Anticancer Activity in Colon Carcinoma

In vitro studies on human colon carcinoma cell lines revealed that this compound exhibited a dose-dependent cytotoxic effect. Notably, it was more effective against cells lacking the TP53 gene, highlighting its potential as a targeted therapy for specific cancer types .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Chloro-4-methoxy-2-naphthoic acid | C13H11ClO3 | Different chlorine position; potential pharmaceutical applications |

| 6-Methoxy-2-naphthoic acid | C13H12O3 | Lacks chlorine; used as a pharmaceutical impurity standard |

| 8-Bromo-4-methoxy-2-naphthalenecarboxylic acid | C13H11BrO3 | Bromine instead of chlorine; studied for similar biological activities |

This table illustrates how variations in substituents and their positions on the naphthalene ring can significantly affect chemical properties and biological activities.

Q & A

Q. What are the common synthetic routes for preparing 8-chloro-4-methoxy-2-naphthalenecarboxylic acid methyl ester, and what are their limitations?

Methodological Answer: The synthesis typically involves halogenation and esterification steps. For example, chlorination of naphthalenecarboxylic acid derivatives followed by methylation (e.g., using CH₃I/K₂CO₃ in acetone) is a standard approach . However, challenges include:

- Competitive side reactions : Electrophilic chlorination at unintended positions (e.g., 5-position) can occur, leading to mixtures of mono- and di-chlorinated products.

- Purification difficulties : Chromatographic separation of methyl esters is often tedious due to similar polarities of byproducts .

- Thermal instability : Precursors like 8-chloromercuri intermediates decompose above 50°C, requiring strict temperature control during synthesis .

Q. Table 1: Example Synthesis Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Chlorination | Cl₂ in acetic acid/dichloromethane (0°C) | 35–60 | Formation of 5,8-dichloro byproducts |

| Esterification | CH₃I, K₂CO₃, acetone, reflux | 70–85 | Competing hydrolysis |

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use HPLC or GC-MS to separate and identify impurities (e.g., residual 1-naphthoic acid or di-chlorinated derivatives) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy group at C4, chlorine at C8). For example, downfield shifts in aromatic protons indicate electron-withdrawing effects of chlorine .

- X-ray crystallography : Resolve ambiguities in regiochemistry, especially when positional isomers are suspected .

- Mass spectrometry : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 279.05 for C₁₃H₁₁ClO₃) and detect halogen isotopes (e.g., chlorine’s A+2 peak) .

Q. What solvents and conditions are optimal for studying its reactivity in organic reactions?

Methodological Answer:

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., dichloromethane) due to its aromatic and ester groups .

- Reactivity :

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved during scale-up synthesis?

Methodological Answer: Contradictions often arise from:

- Inconsistent precursor drying : Residual moisture in intermediates (e.g., 8-chloromercuri derivatives) reduces chlorination efficiency. Dry precursors in a vacuum oven ≤50°C to prevent decomposition .

- Temperature gradients : Use precise cooling (e.g., ice baths) during chlorination to minimize di-substitution .

- Catalyst variability : Screen transition-metal catalysts (e.g., CuCl₂) to improve regioselectivity .

Q. Table 2: Optimization Strategies for Scale-Up

| Variable | Adjustment | Outcome |

|---|---|---|

| Precursor drying | Vacuum oven at 40°C, 12 hr | 20% increase in chlorination yield |

| Solvent system | Acetic acid/dichloromethane (1:1) | Reduced di-chloro byproduct formation |

Q. What methodologies are used to evaluate its potential biological activity and toxicity?

Methodological Answer:

- Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates in human liver microsomes .

- Cytotoxicity screening : Use MTT assays in cancer cell lines (e.g., HepG2) to assess IC₅₀ values, noting dose-dependent effects .

- Ecotoxicology : Follow OECD guidelines for aquatic toxicity (e.g., Daphnia magna LC₅₀ tests) due to potential environmental persistence .

Q. How does the electronic nature of substituents influence its reactivity compared to analogues?

Methodological Answer:

- Methoxy vs. hydroxy groups : The methoxy group at C4 is electron-donating, stabilizing the aromatic ring and directing electrophiles to the chlorine-substituted C8 position. In contrast, hydroxy groups (e.g., 4-hydroxy analogues) increase solubility but reduce stability under acidic conditions .

- Chlorine vs. bromine : Bromine’s higher electronegativity increases reactivity in Suzuki couplings but complicates regiocontrol compared to chlorine .

Q. Table 3: Substituent Effects on Reactivity

| Substituent (Position) | Electronic Effect | Preferred Reaction |

|---|---|---|

| –OCH₃ (C4) | Electron-donating | Electrophilic substitution at C8 |

| –Cl (C8) | Electron-withdrawing | Nucleophilic displacement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.